Tripalmitin

Catalog No.
S545923
CAS No.
555-44-2
M.F
C51H98O6
M. Wt
807.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tripalmitin

CAS Number

555-44-2

Product Name

Tripalmitin

IUPAC Name

2,3-di(hexadecanoyloxy)propyl hexadecanoate

Molecular Formula

C51H98O6

Molecular Weight

807.3 g/mol

InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3

InChI Key

PVNIQBQSYATKKL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

glycero-tripalmitate, glyceryl tripalmitate, tripalmitin, tripalmitoyl glycerol, tripalmitoylglycerol, tripalmitylglycerol

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

The exact mass of the compound Tripalmitin is 806.7363 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Triglycerides - Supplementary Records. It belongs to the ontological category of triglyceride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Glycerolipids [GL] -> Triradylglycerols [GL03] -> Triacylglycerols [GL0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Tripalmitin (glyceryl tripalmitate), a symmetrical saturated C16:0 triglyceride, is widely procured as a high-purity lipid matrix former for advanced drug delivery systems[1]. With a well-defined melting point range of 63–68°C and distinct polymorphic transitions (α → β' → β), it provides an essential balance of thermal processability and solid-state stability at room temperature [2]. In industrial and pharmaceutical procurement, Tripalmitin is primarily selected as a core structural lipid for Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and sustained-release oral dosage forms manufactured via hot-melt extrusion [3]. Its specific chain length dictates lipid crystallization kinetics, which directly govern drug encapsulation efficiency, matrix rigidity, and in vivo degradation rates.

Substituting Tripalmitin with closely related in-class triglycerides, such as the shorter-chain Trimyristin (C14:0) or the longer-chain Tristearin (C18:0), fundamentally alters the thermal processing window and matrix rigidity [1]. For instance, Tristearin has a melting point above 73°C; requiring such high temperatures during high-pressure homogenization or hot-melt extrusion can severely degrade thermo-labile active pharmaceutical ingredients (APIs) and impede proper emulsification [2]. Conversely, shorter-chain analogs like Trimyristin melt at significantly lower temperatures (~56°C), which can compromise the solid-state stability of the lipid matrix during long-term storage, leading to premature polymorphic transitions and unpredictable drug expulsion [3]. Therefore, Tripalmitin is specifically procured when a precise ~65°C processing window is required to balance API stability with robust matrix crystallization.

Thermal Processability and Emulsification Efficiency in SLN Production

During the preparation of solid lipid nanoparticles, the lipid must be fully melted to achieve proper emulsification. Tripalmitin allows for effective emulsification at ~65°C, rapidly achieving droplet sizes below 600 nm within the first 2.5 minutes of processing [1]. In contrast, Tristearin (melting point ~73°C) fails to melt completely under the same moderate thermal conditions, resulting in poor emulsification and larger, inconsistent droplet sizes [1].

Evidence DimensionDroplet size and emulsification efficiency
Target Compound DataAchieved droplet sizes <600 nm at processing temperatures ~65°C
Comparator Or BaselineTristearin (Tm = 73°C), which failed to reach melting temperature in the same timeframe
Quantified DifferenceTripalmitin successfully emulsified into nanoparticles at 65°C, whereas Tristearin yielded incomplete emulsification
ConditionsDual centrifugation / high-pressure homogenization during the first 2.5 minutes of processing

Procuring Tripalmitin ensures efficient nano-emulsification at moderate temperatures, preventing the thermal degradation of heat-sensitive APIs.

Drug Entrapment Efficiency in Nanocarriers

The chain length of the lipid matrix directly impacts its ability to encapsulate lipophilic drugs. In the formulation of Bortezomib-loaded SLNs, Tripalmitin (Dynasan 116) was evaluated against Trimyristin (Dynasan 114) and Tristearin (Dynasan 118). Tripalmitin yielded the optimized formulation, achieving a maximum entrapment efficiency of 70.24% and a minimum particle size of 204 nm, outperforming both the C14 and C18 analogs in initial screening [1].

Evidence DimensionDrug entrapment efficiency (EE%)
Target Compound DataMaximum entrapment efficiency of 70.24% and minimum particle size of 204 nm
Comparator Or BaselineTrimyristin (C14) and Tristearin (C18) analogs
Quantified DifferenceTripalmitin outperformed both adjacent analogs, yielding the highest payload retention
ConditionsBortezomib-loaded Solid Lipid Nanoparticles (SLNs) prepared via hot homogenization and ultrasonication

Higher entrapment efficiency directly reduces API waste and improves the therapeutic payload of the final nanocarrier formulation.

Sustained Release via Intact Lipid Matrix in Hot-Melt Extrusion

Tripalmitin functions as a highly effective non-eroding hydrophobic retardant base in oral solid dosage forms. When evaluated in hot-melt extrudates, a pure Tripalmitin matrix provided the slowest and most controlled release of the model drug chloramphenicol, restricting release to less than 30% (w/w) over 24 hours [1]. The lipid matrix remained structurally intact, releasing the drug strictly through a pore network, unlike matrices blended with water-soluble polymers which accelerated release significantly [1].

Evidence DimensionSustained drug release rate
Target Compound Data<30% (w/w) of embedded drug released over 24 hours
Comparator Or BaselineMatrices blended with water-soluble polymers (e.g., Polyethylene glycol)
Quantified DifferencePure Tripalmitin matrix provided the slowest, most controlled release profile by maintaining an intact pore network
ConditionsIn vitro dissolution testing (USP 29 method 1) of hot-melt extrudates containing chloramphenicol

Validates Tripalmitin as an exceptional standalone retardant base for achieving zero-order or highly prolonged oral drug delivery profiles.

Crystallinity and Lipase Degradation Stability During Storage

The long-term stability of lipid nanoparticles is dependent on the crystallization velocity of the lipid matrix. Fast-crystallizing Tripalmitin particles stabilized with Poloxamer 407 demonstrated zero change in degradation velocity over 4 weeks of storage [1]. In contrast, lower crystallinity matrices (such as those formulated with Trimyristin or crystallization-disturbing surfactants) degraded faster initially and exhibited unpredictable decreases in degradation velocity as they underwent 'ripening' over time [1].

Evidence DimensionDegradation velocity stability during storage
Target Compound DataZero change in degradation velocity over 4 weeks of storage
Comparator Or BaselineLower crystallinity lipid matrices (e.g., Trimyristin-based or destabilized)
Quantified DifferenceTripalmitin maintained a perfectly stable degradation profile, whereas lower crystallinity comparators showed shifting, unpredictable degradation velocities
ConditionsLipase degradation assay of SLNs stabilized with Poloxamer 407 stored up to 4 weeks

Predictable lipid matrix crystallinity ensures a stable shelf-life and consistent in vivo release kinetics, fulfilling strict regulatory requirements for commercial nanomedicines.

Solid Lipid Nanoparticles (SLNs) for Thermo-Labile APIs

Because Tripalmitin achieves optimal emulsification at ~65°C—unlike Tristearin which requires processing temperatures above 73°C—it is the preferred lipid matrix for encapsulating heat-sensitive molecules like certain peptides, antioxidants, and chemotherapeutics (e.g., Bortezomib) without inducing thermal degradation during high-pressure homogenization [1].

Sustained-Release Oral Solid Dosage Forms via Hot-Melt Extrusion

Tripalmitin is utilized in hot-melt extrusion and matrix tablet formulation to create non-eroding, hydrophobic domains. Its ability to maintain an intact pore network and restrict drug release to less than 30% over 24 hours makes it an ideal excipient for achieving zero-order release profiles of highly soluble drugs[2].

Long-Term Stable Nanostructured Lipid Carriers (NLCs)

Due to its highly predictable β-form crystallization and stable lipase degradation velocity over time, Tripalmitin is selected over shorter-chain lipids (like Trimyristin) when formulating nanocarriers that require strict shelf-life stability and consistent in vivo release kinetics over months of commercial storage [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] White powder; [Acros Organics MSDS]
Solid

XLogP3

21.9

Hydrogen Bond Acceptor Count

6

Exact Mass

806.73634084 Da

Monoisotopic Mass

806.73634084 Da

Heavy Atom Count

57

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D133ZRF50U

GHS Hazard Statements

Aggregated GHS information provided by 21 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 21 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 18 of 21 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

555-44-2

Wikipedia

Tripalmitin

Use Classification

Cosmetics -> Refatting; Emollient; Skin conditioning; Viscosity controlling; Solvent

General Manufacturing Information

Hexadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester: ACTIVE

Dates

Last modified: 08-15-2023
1: Leiva MC, Ortiz R, Contreras-Cáceres R, Perazzoli G, Mayevych I, López-Romero JM, Sarabia F, Baeyens JM, Melguizo C, Prados J. Tripalmitin nanoparticle formulations significantly enhance paclitaxel antitumor activity against breast and lung cancer cells in vitro. Sci Rep. 2017 Oct 18;7(1):13506. doi: 10.1038/s41598-017-13816-z. PubMed PMID: 29044153; PubMed Central PMCID: PMC5647375.
2: Silva RC, Martini Soares FA, Maruyama JM, Dagostinho NR, Silva YA, Ract JN, Gioielli LA. Microscopic approach of the crystallization of tripalmitin and tristearin by microscopy. Chem Phys Lipids. 2016 Jun;198:1-9. doi: 10.1016/j.chemphyslip.2016.04.004. Epub 2016 Apr 14. PubMed PMID: 27087282.
3: Schmiele M, Gehrer S, Westermann M, Steiniger F, Unruh T. Formation of liquid crystalline phases in aqueous suspensions of platelet-like tripalmitin nanoparticles. J Chem Phys. 2014 Jun 7;140(21):214905. doi: 10.1063/1.4880723. PubMed PMID: 24908039.
4: Hu WW, Wang Z, Zhang SS, Jiang L, Zhang J, Zhang X, Lei QF, Park HJ, Fang WJ, Chen Z. Morphology and functions of astrocytes cultured on water-repellent fractal tripalmitin surfaces. Biomaterials. 2014 Aug;35(26):7386-97. doi: 10.1016/j.biomaterials.2014.05.026. Epub 2014 Jun 2. PubMed PMID: 24894646.
5: Qin XL, Yang B, Huang HH, Wang YH. Lipase-catalyzed incorporation of different Fatty acids into tripalmitin-enriched triacylglycerols: effect of reaction parameters. J Agric Food Chem. 2012 Mar 7;60(9):2377-84. doi: 10.1021/jf300088c. Epub 2012 Feb 23. PubMed PMID: 22360498.
6: Gabert L, Vors C, Louche-Pélissier C, Sauvinet V, Lambert-Porcheron S, Drai J, Laville M, Désage M, Michalski MC. 13C tracer recovery in human stools after digestion of a fat-rich meal labelled with [1,1,1-13C3]tripalmitin and [1,1,1-13C3]triolein. Rapid Commun Mass Spectrom. 2011 Oct 15;25(19):2697-703. doi: 10.1002/rcm.5067. PubMed PMID: 21913246.
7: Kuo YC, Chung CY. Solid lipid nanoparticles comprising internal Compritol 888 ATO, tripalmitin and cacao butter for encapsulating and releasing stavudine, delavirdine and saquinavir. Colloids Surf B Biointerfaces. 2011 Dec 1;88(2):682-90. doi: 10.1016/j.colsurfb.2011.07.060. Epub 2011 Aug 6. PubMed PMID: 21865017.
8: Pal A, Gupta S, Jaiswal A, Dube A, Vyas SP. Development and evaluation of tripalmitin emulsomes for the treatment of experimental visceral leishmaniasis. J Liposome Res. 2012 Mar;22(1):62-71. doi: 10.3109/08982104.2011.592495. Epub 2011 Jul 8. PubMed PMID: 21740098.
9: Son JM, Lee KT, Akoh CC, Kim MR, Kim MJ, Lee JH. Optimisation of tripalmitin-rich fractionation from palm stearin by response surface methodology. J Sci Food Agric. 2010 Jul;90(9):1520-6. doi: 10.1002/jsfa.3978. PubMed PMID: 20549806.
10: Foresti ML, Ferreira ML. Lipase-catalyzed acidolysis of tripalmitin with capric acid in organic solvent medium: Analysis of the effect of experimental conditions through factorial design and analysis of multiple responses. Enzyme Microb Technol. 2010 May 5;46(6):419-29. doi: 10.1016/j.enzmictec.2010.01.002. Epub 2010 Jan 21. PubMed PMID: 25919616.
11: Holmes AK, Challis RE, Chen Y, Hibberd DJ, Moates GK. Ultrasonic scattering in chocolate and model systems containing sucrose, tripalmitin and olive oil. IEEE Trans Ultrason Ferroelectr Freq Control. 2007 Nov;54(11):2357-66. PubMed PMID: 18051170.
12: Tosi A, Mazzitelli S, Bozzuto N, Bertini B, Luca G, Nastruzzi C. Tripalmitin-based cationic lipospheres: preparation, characterization and in Lab-on-a-chip applications. J Control Release. 2006 Nov 28;116(2):e58-60. PubMed PMID: 17718971.
13: Maduko CO, Akoh CC, Park YW. Enzymatic interesterification of tripalmitin with vegetable oil blends for formulation of caprine milk infant formula analogs. J Dairy Sci. 2007 Feb;90(2):594-601. PubMed PMID: 17235135.
14: Moffitt JH, Fielding BA, Evershed R, Berstan R, Currie JM, Clark A. Adverse physicochemical properties of tripalmitin in beta cells lead to morphological changes and lipotoxicity in vitro. Diabetologia. 2005 Sep;48(9):1819-29. Epub 2005 Aug 11. PubMed PMID: 16094531.
15: Sahin N, Akoh CC, Karaali A. Lipase-catalyzed acidolysis of tripalmitin with hazelnut oil fatty acids and stearic acid to produce human milk fat substitutes. J Agric Food Chem. 2005 Jul 13;53(14):5779-83. PubMed PMID: 15998148.
16: Caboi F, Lazzari P, Pani L, Monduzzi M. Effect of 1-butanol on the microstructure of lecithin/water/tripalmitin system. Chem Phys Lipids. 2005 Jun;135(2):147-56. Epub 2005 Mar 19. PubMed PMID: 15921975.
17: Reddy LH, Sharma RK, Chuttani K, Mishra AK, Murthy RR. Etoposide-incorporated tripalmitin nanoparticles with different surface charge: formulation, characterization, radiolabeling, and biodistribution studies. AAPS J. 2004 Oct 7;6(3):e23. PubMed PMID: 15760108; PubMed Central PMCID: PMC2751248.
18: Laiho KM, Gavin J, Murphy JL, Connett GJ, Wootton SA. Maldigestion and malabsorption of 13C labelled tripalmitin in gastrostomy-fed patients with cystic fibrosis. Clin Nutr. 2004 Jun;23(3):347-53. PubMed PMID: 15158298.
19: Johnson W Jr; Cosmetic Ingredient Review Expert Panel. Final report on the safety assessment of trilaurin, triarachidin, tribehenin, tricaprin, tricaprylin, trierucin, triheptanoin, triheptylundecanoin, triisononanoin, triisopalmitin, triisostearin, trilinolein, trimyristin, trioctanoin, triolein, tripalmitin, tripalmitolein, triricinolein, tristearin, triundecanoin, glyceryl triacetyl hydroxystearate, glyceryl triacetyl ricinoleate, and glyceryl stearate diacetate. Int J Toxicol. 2001;20 Suppl 4:61-94. Review. PubMed PMID: 11800053.
20: Verleyen T, Kamal-Eldin A, Dobarganes C, Verhe R, Dewettinck K, Huyghebaert A. Modeling of alpha-tocopherol loss and oxidation products formed during thermoxidation in triolein and tripalmitin mixtures. Lipids. 2001 Jul;36(7):719-26. PubMed PMID: 11521970.

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